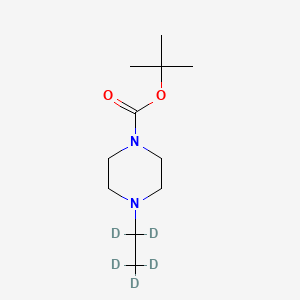

N-Boc-N'-乙基-哌嗪-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

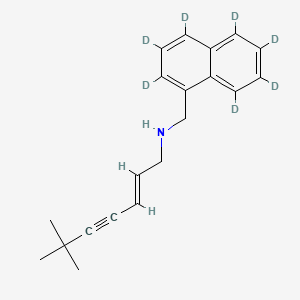

“N-Boc-N’-ethyl-piperazine-d5” is the labelled analogue of N-Boc-N’-ethyl-piperazine, which is an intermediate in the production of Enrofloxacin . It is used as a reactant in the synthesis of orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors of piperazine derivatives, 2-aryl piperazine, and 2-vinyl piperazine .

Synthesis Analysis

The synthesis of N-Boc piperazine involves taking diethylaminoalcohol as a starting material, and N-Boc piperazine is synthesized through three steps of chlorination, Boc protection, and aminolysis cyclization . The method has the advantages of easily available raw materials, mild reaction conditions, low product cost, high yield, and high purity, and is suitable for industrial production .Molecular Structure Analysis

The molecular formula of N-Boc-N’-ethyl-piperazine-d5 is C11H22N2O2 . The molecular weight is 186.251 .Chemical Reactions Analysis

N-Boc-piperazine undergoes cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis

The density of N-Boc-N’-ethyl-piperazine-d5 is 1.0±0.1 g/cm3 . The boiling point is 258.0±15.0 °C at 760 mmHg . The melting point is 47-49ºC . The flash point is 109.8±20.4 °C .科学研究应用

合成和表征

N-Boc-N'-乙基-哌嗪-d5及其衍生物的合成和表征已得到广泛研究。例如,Kulkarni 等人 (2016) 合成了 N-Boc 哌嗪的两个衍生物,并使用各种光谱技术对其进行了表征。它们的结构通过 X 射线衍射分析得到进一步证实,揭示了晶体结构中有趣的方面,例如线性和 L 形分子结构以及二维结构 (Kulkarni et al., 2016).

生物学评价

这些化合物也经过了生物学评价。Kulkarni 等人的同一项研究报告说,这些合成化合物对几种微生物表现出中等的抗菌和抗真菌活性 (Kulkarni et al., 2016).

合成方法的开发

This compound 衍生物的合成方法的开发是另一个重要的研究领域。Firth 等人 (2017) 报告了外消旋锂化/截留 N-Boc 哌嗪的简化和一般程序,为早期药物化学研究做出了贡献 (Firth et al., 2017)。类似地,Robinson 等人 (2010) 探索了锂化 N-Boc-N'-烷基哌嗪的动态热力学拆分,这导致了对映体富集的 2-取代哌嗪 (Robinson et al., 2010).

在肽模拟物中的应用

This compound 衍生物也在肽模拟物中找到了应用。Guitot 等人 (2009) 从 L-或 D-丝氨酸合成了 N-Boc-5-氧代-哌嗪-2-羧酸,并研究了其在四肽中的应用,揭示了这些肽中有趣的构象行为 (Guitot et al., 2009).

药用应用

在药物领域,各种研究已经合成了 this compound 衍生物并对其进行了评估。例如,Fang (2010) 报告了哌嗪基甲酰胺衍生物的合成,突出了这些化合物在药物背景中的潜在应用 (Fang, 2010).

作用机制

Target of Action

N-Boc-N’-ethyl-piperazine-d5 is a derivative of N-Boc-piperazine Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes

Mode of Action

It’s known that the n-boc group in the molecule is a protecting group for amines . This group can prevent other reactions from occurring with the nitrogen atom in the piperazine ring during synthesis . When the nitrogen atom’s reaction is needed, appropriate reaction conditions can remove the N-Boc protecting group .

Pharmacokinetics

The solubility of the compound in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

It’s known that n-boc-n’-ethyl-piperazine-d5 is an intermediate in the production of enrofloxacin , a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.

属性

IUPAC Name |

tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXNBNQHRGADDX-RPIBLTHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)